molecular formula C9H17NO4 B1671660 Glutamic acid diethyl ester CAS No. 16450-41-2

Glutamic acid diethyl ester

Cat. No. B1671660
CAS RN: 16450-41-2
M. Wt: 203.24 g/mol
InChI Key: HERPVHLYIHBEFW-ZETCQYMHSA-N
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Description

Glutamic acid diethyl ester, also known as L-Glutamic acid diethyl ester hydrochloride (GDE), is a white to off-white powder or crystal . It is an experimental drug that inhibits the activity of glutamic acid decarboxylase, an enzyme that catalyses the production of glutamate . GDE has been shown to decrease locomotor activity in rats and to cause neuronal death in cerebellar Purkinje neurons .


Synthesis Analysis

Glutamic acid diethyl ester can be synthesized using various methods. For instance, it can be used in the synthesis of oligo (γ-ethyl L-glutamate) via oligomerization catalyzed by papain . It can also be used in the synthesis of L-glutamic acid-based dendritic compounds . Another method involves the synthesis of alkyd resins with glutamic acid-based monomers .


Physical And Chemical Properties Analysis

Glutamic acid diethyl ester is a white to off-white powder or crystal . It has a molecular weight of 239.70 . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Anticonvulsant Properties

Glutamic acid diethyl ester (GDEE) exhibits potential as an anticonvulsant. Schwarz and Freed (2005) explored its role in inhibiting seizures induced by quisqualate, a glutamate receptor agonist. They found that GDEE can effectively block quisqualate-induced seizures in mice, suggesting its involvement in seizure modulation via the quisqualate-sensitive receptor, particularly in types of seizures controlled by valproic acid (Schwarz & Freed, 2005).

Role in Metabotropic Glutamate Receptor Ligands

Bessis et al. (2003) synthesized two analogs of glutamic acid, including one derived from diethyl (diethoxy-phosphoryl)-acrylic acid ethyl ester. These compounds were found to act as antagonists on metabotropic glutamate receptors, mGlu2 and mGlu8a, indicating a potential role of glutamic acid diethyl ester derivatives in modulating glutamate signaling (Bessis et al., 2003).

Synthesis of Theanine

Zhang et al. (2010) conducted a study on the synthesis of theanine, an amino acid found in green tea, using glutamic acid γ-methyl ester and ethylamine. They achieved a higher yield using this method compared to the use of glutamine as a substrate. This research highlights another application of glutamic acid derivatives in synthesizing biologically significant compounds (Zhang et al., 2010).

Organogel Formation

Li, Wang, and Liu (2007) demonstrated the use of glutamic acid diethyl ester derivatives in forming organogels. They synthesized compounds like N-(2-naphthacarbonyl)-l-glutamic acid diethyl ester and found that these can form stable gels in certain solvents under specific conditions.

This research suggests potential applications in materials science and nanotechnology for creating structured materials with unique properties (Li, Wang, & Liu, 2007).

Polymerization and Copolymerization

Uyama et al. (2002) investigated the protease-catalyzed polymerization and copolymerization of L-glutamic acid diethyl ester hydrochloride. They found that enzymes like papain showed high catalytic activity towards this polymerization, leading to the formation of poly(alpha-peptide). This study suggests potential applications in biopolymer synthesis and material science (Uyama et al., 2002).

Synthesis of Biologically Active Compounds

Kim et al. (2009) used glutamic acid derivatives in the stereoselective synthesis of threo-β-hydroxy-l-glutamic acid, a compound of interest as a biologically active molecule and a chiral synthon. This research indicates the utility of glutamic acid diethyl ester in synthesizing complex molecules with potential pharmaceutical applications (Kim et al., 2009).

properties

IUPAC Name

diethyl (2S)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERPVHLYIHBEFW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1118-89-4 (hydrochloride)
Record name Glutamic acid diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90167772
Record name Glutamic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutamic acid diethyl ester

CAS RN

16450-41-2, 55895-85-7
Record name Glutamic acid diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016450412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QM1L3N85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
K Aso, T Uemura, Y Shiokawa - Agricultural and biological …, 1988 - academic.oup.com
A synthesis of l-glutamic acid oligopeptide from l-glutamic acid-α,γ-diethyl ester hydrochloride is demonstrated by the use of papain and α-chymotrypsin. An examination of this …
Number of citations: 46 academic.oup.com
G Li, A Vaidya, K Viswanathan, J Cui, W Xie… - …, 2006 - ACS Publications
… Scheme 1 shows that chain growth is accompanied by liberation of HCl from l-glutamic acid diethyl ester hydrochloride. Hence, by using initial pH 8 instead of 7, the reaction pH may …
Number of citations: 55 pubs.acs.org
H Uyama, T Fukuoka, I Komatsu, T Watanabe… - …, 2002 - ACS Publications
Protease-catalyzed polymerization and copolymerization of l-glutamic acid diethyl ester hydrochloride (1) have been performed in a buffer of high concentration. Papain and bromelain …
Number of citations: 70 pubs.acs.org
HJ Spencer - Brain research, 1976 - Elsevier
… Iontophoretic application of glutamic acid diethyl ester (GDEE), a substance reported to be a glutamate antagonist, at currents of + 50 to +125 nA in the vicinity of neurons excited by …
Number of citations: 390 www.sciencedirect.com
G Li, VK Raman, W Xie, RA Gross - Macromolecules, 2008 - ACS Publications
… (24) In summary, l-glutamic acid diethyl ester hydrochloride (600 mg, 2.5 mmol), protease (16 units/mL), and 5 mL of phosphate buffer solution set at a predetermined pH were …
Number of citations: 55 pubs.acs.org
WJ Freed - Epilepsia, 1985 - Wiley Online Library
… Glutamic acid diethyl ester (GDEE) has previously been found to be an effective antagonist of the central excitation induced by homocysteine and is thought to be a selective antagonist …
Number of citations: 56 onlinelibrary.wiley.com
A Narai-Kanayama, H Koshino, K Aso - Biochimica et Biophysica Acta (BBA …, 2008 - Elsevier
Papain polymerizes l-glutamic acid diethyl ester (Glu-di-OEt) regioselectively, resulting in the formation of poly (γ-ethyl α-l-glutamic acid) with various degrees of polymerization of less …
Number of citations: 14 www.sciencedirect.com
WJ Freed, DE Braun - Brain research, 1988 - Elsevier
… The only available selective antagonist of the quisqualate receptor is glutamic acid diethyl ester (GDEE) 1'1 which is, however, not very potent. Nevertheless, several types of model …
Number of citations: 10 www.sciencedirect.com
R Lalonde, CC Joyal - Pharmacology Biochemistry and Behavior, 1993 - Elsevier
… Learning deficits have also been reported in the case of non-NMDA glutamate antagonists such as the quisqualate antagonist L-glutamic acid diethyl ester (LGDE) (11,14). To increase …
Number of citations: 20 www.sciencedirect.com
R Lalonde - European journal of pharmacology, 1990 - Elsevier
… 240 and 360 mg/kg of I-glutamic acid diethyl ester, an antagonist of quisqualate and kainate … the two highest doses of I-glutamic acid diethyl ester in comparison to the two lowest doses. …
Number of citations: 6 www.sciencedirect.com

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